molecular formula C13H20O2 B7901729 4-n-Pentoxyphenethyl alcohol CAS No. 500548-00-5

4-n-Pentoxyphenethyl alcohol

Cat. No.: B7901729
CAS No.: 500548-00-5
M. Wt: 208.30 g/mol
InChI Key: BGECGLYCRBBUMB-UHFFFAOYSA-N
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Description

4-n-Pentoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2. It belongs to the class of phenethyl alcohols, which are characterized by the presence of a phenethyl group (a benzene ring attached to an ethyl group) and an alcohol functional group. This compound is notable for its unique structure, which includes a pentoxy group (a five-carbon ether chain) attached to the benzene ring. This structural feature imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Pentoxyphenethyl alcohol can be synthesized through various methods. One common synthetic route involves the alkylation of phenethyl alcohol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{Br}(\text{CH}_2)_4\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{O}(\text{CH}_2)_4\text{CH}_3 + \text{KBr} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Pentoxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding ether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.

Major Products

    Oxidation: 4-n-Pentoxyphenylacetaldehyde or 4-n-Pentoxyphenylacetic acid.

    Reduction: 4-n-Pentoxyphenethyl ether.

    Substitution: 4-n-Pentoxy-2-nitrophenethyl alcohol (nitration product).

Scientific Research Applications

4-n-Pentoxyphenethyl alcohol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 4-n-Pentoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: Lacks the pentoxy group, resulting in different chemical properties and reactivity.

    4-n-Butoxyphenethyl alcohol: Similar structure but with a shorter butoxy chain, leading to differences in solubility and volatility.

    4-n-Hexoxyphenethyl alcohol: Similar structure but with a longer hexoxy chain, affecting its hydrophobicity and interaction with biological membranes.

Uniqueness

4-n-Pentoxyphenethyl alcohol is unique due to its specific pentoxy group, which imparts distinct physicochemical properties such as solubility, boiling point, and reactivity. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill as effectively.

Properties

IUPAC Name

2-(4-pentoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14/h5-8,14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECGLYCRBBUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309817
Record name 4-(Pentyloxy)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500548-00-5
Record name 4-(Pentyloxy)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500548-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pentyloxy)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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